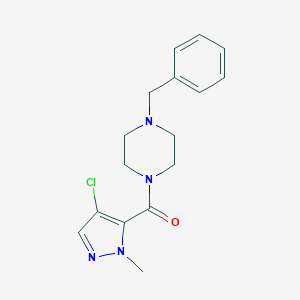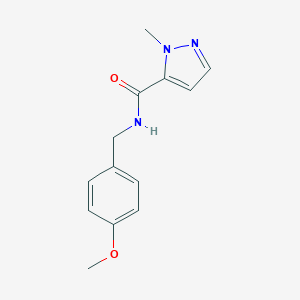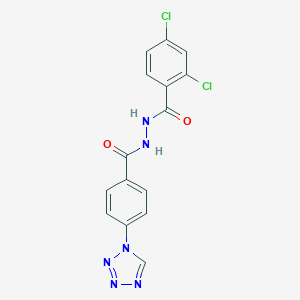![molecular formula C22H25NO5 B214311 1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214311.png)
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and molecular targets. For instance, it has been reported to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway. It also induces apoptosis in cancer cells by activating the caspase cascade and downregulating the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, it has been reported to reduce the production of reactive oxygen species (ROS) and lipid peroxidation in cells exposed to oxidative stress. It also enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its broad spectrum of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Therefore, further studies are needed to optimize the formulation and delivery of this compound.
Future Directions
There are several future directions for the research on 1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One of the potential areas of application is in the development of novel anti-inflammatory and antioxidant agents for the treatment of various diseases such as arthritis, diabetes, and cardiovascular diseases. Another area of interest is in the development of anticancer agents that target specific molecular pathways and signaling cascades. Moreover, further studies are needed to investigate the safety and toxicity profile of this compound in preclinical and clinical settings.
Synthesis Methods
The synthesis of 1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the condensation reaction of 3,4-dimethoxybenzaldehyde and 3-hydroxy-1,3-dihydro-2H-indol-2-one in the presence of butylamine and acetic anhydride. The reaction mixture is heated under reflux for several hours, and the resulting product is then purified by recrystallization. The purity and identity of the synthesized compound are confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been found to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, anticancer, and neuroprotective effects. It has also been reported to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and acetylcholinesterase.
properties
Product Name |
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C22H25NO5 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C22H25NO5/c1-4-5-12-23-17-9-7-6-8-16(17)22(26,21(23)25)14-18(24)15-10-11-19(27-2)20(13-15)28-3/h6-11,13,26H,4-5,12,14H2,1-3H3 |
InChI Key |
VZJXOHXJUMQVNT-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-carbamoyl-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B214229.png)
![3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B214230.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B214231.png)
![ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B214232.png)
![4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B214235.png)

![methyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B214238.png)
![Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B214239.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(cyanomethyl)acetamide](/img/structure/B214242.png)



![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214249.png)